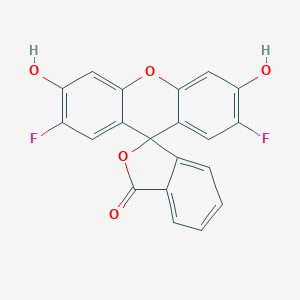
2,7'-二氟荧光素
描述
2’,7’-Difluorofluorescein is a xanthene dye that is structurally similar to fluorescein but with two fluoro substituents at positions 2’ and 7’. This compound is known for its fluorescent properties and is commonly used as a fluorescent probe in various scientific applications .
科学研究应用
2’,7’-Difluorofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy to stain biological specimens and visualize cellular structures.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor physiological processes.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications .
生化分析
Biochemical Properties
2’,7’-Difluorofluorescein plays a crucial role in biochemical reactions as a fluorescent probe. It interacts with reactive oxygen species, such as hydrogen peroxide, superoxide, and hydroxyl radicals. Upon interaction with these species, 2’,7’-Difluorofluorescein undergoes oxidation, resulting in a fluorescent product that can be detected and quantified using fluorescence microscopy or spectroscopy. This property makes it an essential tool for studying oxidative stress and related cellular processes. Additionally, 2’,7’-Difluorofluorescein can interact with various enzymes, including peroxidases, which catalyze its oxidation, further enhancing its utility in biochemical assays .
Cellular Effects
2’,7’-Difluorofluorescein has significant effects on various types of cells and cellular processes. It is widely used to monitor oxidative stress in cells, as its fluorescence increases in the presence of reactive oxygen species. This compound influences cell function by providing insights into the levels of oxidative stress, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, increased oxidative stress detected by 2’,7’-Difluorofluorescein can lead to the activation of stress response pathways, alterations in gene expression, and changes in metabolic activity .
Molecular Mechanism
The molecular mechanism of 2’,7’-Difluorofluorescein involves its oxidation by reactive oxygen species. Once inside the cell, 2’,7’-Difluorofluorescein is deacetylated by cytosolic esterases to form the non-fluorescent 2’,7’-difluorodihydrofluorescein. This intermediate is then oxidized by reactive oxygen species to produce the fluorescent 2’,7’-difluorofluorescein. This oxidation process is crucial for its function as a probe, as the fluorescence intensity correlates with the levels of reactive oxygen species, allowing for real-time monitoring of oxidative stress within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,7’-Difluorofluorescein can change over time. The stability of this compound is influenced by factors such as light exposure and temperature. It is generally stable when stored in the dark at low temperatures, but prolonged exposure to light can lead to degradation and reduced fluorescence. In in vitro studies, the fluorescence signal of 2’,7’-Difluorofluorescein can be used to monitor oxidative stress over time, providing valuable information on the dynamics of cellular responses to oxidative stress .
Dosage Effects in Animal Models
The effects of 2’,7’-Difluorofluorescein vary with different dosages in animal models. At low doses, it is effective in detecting oxidative stress without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and alterations in normal cellular functions. It is essential to optimize the dosage to achieve accurate detection of oxidative stress while minimizing adverse effects. Studies have shown that the threshold for toxicity varies depending on the animal model and the specific experimental conditions .
Metabolic Pathways
2’,7’-Difluorofluorescein is involved in metabolic pathways related to oxidative stress. It interacts with enzymes such as peroxidases, which catalyze its oxidation. This interaction is crucial for its function as a fluorescent probe, as it allows for the detection of reactive oxygen species. The metabolic pathways involving 2’,7’-Difluorofluorescein are essential for understanding the cellular responses to oxidative stress and the role of reactive oxygen species in various physiological and pathological processes .
Transport and Distribution
Within cells, 2’,7’-Difluorofluorescein is transported and distributed through passive diffusion across cellular membranes. Once inside the cell, it is deacetylated by cytosolic esterases to form the non-fluorescent intermediate, which is then oxidized to the fluorescent form. The distribution of 2’,7’-Difluorofluorescein within cells is influenced by factors such as membrane permeability and the presence of reactive oxygen species. Its localization and accumulation within specific cellular compartments can provide insights into the spatial dynamics of oxidative stress .
Subcellular Localization
The subcellular localization of 2’,7’-Difluorofluorescein is primarily in the cytoplasm, where it interacts with reactive oxygen species. It can also accumulate in other cellular compartments, such as the mitochondria and the nucleus, depending on the levels of oxidative stress and the specific experimental conditions. The localization of 2’,7’-Difluorofluorescein is crucial for its function as a probe, as it allows for the detection of reactive oxygen species in different cellular compartments, providing a comprehensive view of oxidative stress within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Difluorofluorescein typically involves the fluorination of fluorescein. One common method is the reaction of fluorescein with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2’,7’-Difluorofluorescein follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2’,7’-Difluorofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorescent derivatives.
Reduction: Reduction reactions can modify the fluorescence properties of the compound.
Substitution: The fluoro groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorescent derivatives that have different emission spectra and intensities. These derivatives are useful in different scientific applications .
作用机制
The mechanism of action of 2’,7’-Difluorofluorescein involves its ability to fluoresce upon excitation by light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using fluorescence spectroscopy. This property makes it an excellent tool for detecting and quantifying various analytes in biological and chemical systems .
相似化合物的比较
Similar Compounds
2’,7’-Dichlorofluorescein: Similar in structure but with chlorine substituents instead of fluorine.
Fluorescein: The parent compound without any halogen substituents.
2’,7’-Dibromofluorescein: Contains bromine substituents instead of fluorine
Uniqueness
2’,7’-Difluorofluorescein is unique due to its specific fluorescent properties, which are influenced by the presence of fluorine atoms. These properties make it particularly useful in applications where high sensitivity and specificity are required .
属性
IUPAC Name |
2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXJIUHGLVUXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)F)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)
![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)
![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)
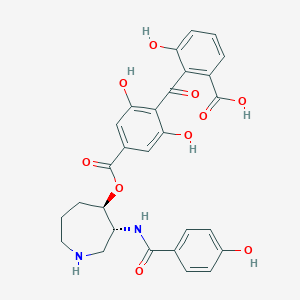

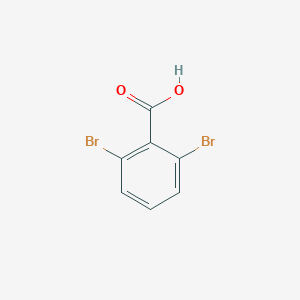
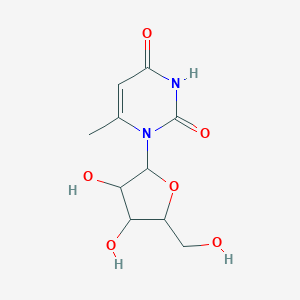
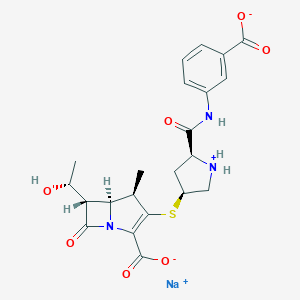
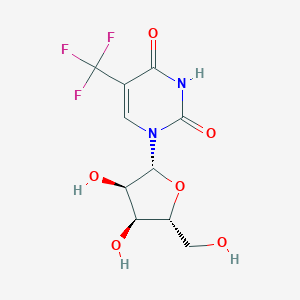

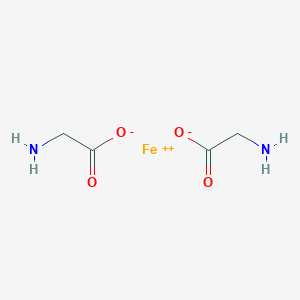

![[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-](/img/structure/B57154.png)
